1-Butoxy-4-iodobenzene
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Overview
Description
1-Butoxy-4-iodobenzene is an organic compound with the chemical formula C10H13IO. It is a brown liquid that is poorly soluble in water but soluble in organic solvents such as ethanol and methylene chloride . This compound is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides .
Scientific Research Applications
1-Butoxy-4-iodobenzene has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes and pesticides.
Mechanism of Action
Target of Action
Iodobenzene, a related compound, has been shown to interact with endoglucanase f
Mode of Action
It’s known that benzylic halides, such as 1-butoxy-4-iodobenzene, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule, such as the iodine atom in this compound .
Biochemical Pathways
Iodobenzene, a related compound, has been shown to affect the activity of endoglucanase f , which plays a role in the breakdown of cellulose
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It’s also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 . These enzymes play crucial roles in drug metabolism, so their inhibition could potentially affect the bioavailability of this compound.
Result of Action
Given its potential interaction with endoglucanase f and its ability to undergo nucleophilic substitution reactions , it’s likely that the compound could have significant effects on cellular processes
Action Environment
It’s known that the compound should be stored in a dark place, sealed, and at a temperature between 2-8°c . These conditions suggest that light, air, and temperature could potentially affect the compound’s stability and efficacy.
Preparation Methods
1-Butoxy-4-iodobenzene can be synthesized through several methods. One common synthetic route involves the reaction between 1-butanol and 4-iodobenzene. Initially, 1-butanol is reacted with an alkali solution to obtain 1-butoxybutanol. The product is then reacted with ethyl iodide to yield this compound . Another method involves the reaction of 1-bromobutane with 4-iodophenol . Industrial production methods typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Comparison with Similar Compounds
1-Butoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-Butoxy-4-bromobenzene: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and leaving group properties.
1-Butoxy-4-chlorobenzene: Contains a chlorine atom, which is less reactive than iodine but still useful in substitution reactions.
1-Butoxy-4-fluorobenzene: Contains a fluorine atom, which is the least reactive among the halogens but can still participate in certain reactions.
The uniqueness of this compound lies in the presence of the iodine atom, which provides higher reactivity and better leaving group properties compared to other halogens.
Properties
IUPAC Name |
1-butoxy-4-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHOMNBEJNMHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469843 |
Source
|
Record name | 4-Iodo-1-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96693-04-8 |
Source
|
Record name | 4-Iodo-1-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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